Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)-
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Overview
Description
. This compound is characterized by its unique structure, which includes a cyclododecatriene ring with three methyl groups and an ethanone functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- involves several steps. One common method includes the cyclization of a suitable precursor followed by methylation and oxidation reactions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the cyclododecatriene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique odor profile.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- can be compared with similar compounds such as:
1,5,10-Trimethyl-1,5,9-cyclododecatriene: This compound shares the cyclododecatriene ring but lacks the ethanone group.
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone: Another similar compound with slight variations in the structure. The uniqueness of Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
71735-82-5 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-[(1R,2E,6E,10E)-2,7,11-trimethylcyclododeca-2,6,10-trien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-8-5-6-11-15(3)17(16(4)18)12-14(2)10-7-9-13/h8,10-11,17H,5-7,9,12H2,1-4H3/b13-8+,14-10+,15-11+/t17-/m1/s1 |
InChI Key |
MMNBRFOWMAQCHY-ZIQYODMYSA-N |
Isomeric SMILES |
C/C/1=C\CC/C=C(/[C@@H](C/C(=C/CC1)/C)C(=O)C)\C |
Canonical SMILES |
CC1=CCCC=C(C(CC(=CCC1)C)C(=O)C)C |
Origin of Product |
United States |
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